3-(Methylcarbamoyl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-(methylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDVAPXWOSTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592513 | |
| Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016715-95-9 | |
| Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride typically involves the reaction of 3-(Methylcarbamoyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Methylcarbamoyl)benzenesulfonic acid+Thionyl chloride→3-(Methylcarbamoyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methylcarbamoyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfonic acids: Formed through hydrolysis.
Reduced derivatives: Formed through reduction reactions.
Scientific Research Applications
Pharmaceutical Development
3-(Methylcarbamoyl)benzenesulfonyl chloride serves as an essential intermediate in the synthesis of sulfonamide drugs. Sulfonamides are widely used as antibiotics and have applications in treating bacterial infections. The compound's reactivity allows for the formation of various sulfonamide derivatives, which can exhibit enhanced biological activity.
Case Study: Synthesis of Sulfonamide Derivatives
- A study demonstrated the synthesis of N-(3-Amino-4-methylphenyl)benzamide using this compound, achieving a yield of 85.7% within 10 minutes through selective acylation methods.
| Compound | Yield (%) | Reaction Time (min) |
|---|---|---|
| N-(3-Amino-4-methylphenyl)benzamide | 85.7 | 10 |
Enzyme Inhibition Studies
Research indicates that derivatives of this compound can selectively inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers.
Case Study: Inhibition of Carbonic Anhydrase IX
- A series of benzenesulfonamides derived from this compound were evaluated for their inhibitory effects on CA IX, showing IC₅₀ values ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II .
| Compound Derivative | IC₅₀ (nM) | Selectivity Ratio (CA IX/CA II) |
|---|---|---|
| Compound A | 10.93 | High |
| Compound B | 15.00 | Moderate |
Antimicrobial Applications
The compound has shown potential antimicrobial properties, making it a candidate for developing new antibacterial agents.
Case Study: Antimicrobial Activity
- In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
Mechanism of Action
The mechanism of action of 3-(Methylcarbamoyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the substitution of the chloride group.
Comparison with Similar Compounds
Key Properties :
- GHS Classification :
- Storage : Requires an inert atmosphere and room temperature .
- Reactivity : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
Comparison with Structural Analogs
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-(Methylcarbamoyl)benzenesulfonyl chloride | 1016715-95-9 | C₈H₈ClNO₃S | 233.67 | 3-(Methylcarbamoyl) |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride | 912569-59-6 | C₁₀H₉ClN₂O₂S | 256.71 | 3-(1-Methylpyrazole) |
| 3-Chloro-2-methylbenzenesulfonyl chloride | 80563-86-6 | C₇H₆Cl₂O₂S | 225.10 | 3-Chloro, 2-methyl |
| 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride | 1481595-14-5 | C₉H₉Cl₂NO₄S | 298.15 | 5-Chloro, 2-methoxy, 3-(methylcarbamoyl) |
| 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride | 1094841-09-4 | C₁₀H₁₂ClNO₃S | 261.73 | 3-(Ethylmethylcarbamoyl) |
Key Observations :
- Substituent Effects: The methylcarbamoyl group (-CONHCH₃) in the parent compound enhances its ability to form hydrogen bonds, making it useful in drug design . Chloro and methoxy substituents (e.g., 1481595-14-5) introduce steric and electronic effects, altering reactivity in nucleophilic substitution reactions .
Reactivity and Stability
Hydrolysis Sensitivity :
- Parent Compound : Requires prolonged reflux with 2.5 M NaOH for complete hydrolysis, similar to benzenesulfonyl chloride derivatives .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) hydrolyze faster due to increased electrophilicity of the sulfur atom .
- Pyrazole Derivatives : The electron-donating pyrazole ring may reduce sulfonyl chloride reactivity compared to carbamoyl-substituted analogs .
Thermal Stability :
Biological Activity
3-(Methylcarbamoyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₈ClN₃O₃S
- Molecular Weight : 235.68 g/mol
This compound is characterized by a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent.
Enzyme Inhibition
The compound has shown inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs). In studies involving sulfonamide derivatives, compounds similar to this compound exhibited significant inhibition of carbonic anhydrase IX (CA IX), with IC₅₀ values ranging from 10.93 to 25.06 nM . This suggests a potential application in cancer treatment due to the role of CA IX in tumor progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl group interacts with active sites on enzymes, inhibiting their function. This is particularly relevant in the case of carbonic anhydrases, where inhibition can disrupt metabolic pathways essential for tumor growth .
- Cellular Uptake and Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increased annexin V-FITC positivity, indicating early apoptotic changes .
Study on Anticancer Activity
In a study focused on the anticancer properties of related sulfonamide compounds, several derivatives were evaluated for their anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds demonstrated selective inhibition of cancer cell proliferation with significant selectivity ratios compared to normal cells .
| Compound | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|
| 4e | 1.52 | 5.5 |
| 4g | 6.31 | 17.5 |
This data highlights the potential of these compounds in targeted cancer therapy.
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of related sulfonamide derivatives against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth and biofilm formation, suggesting their utility in treating infections caused by resistant strains .
Safety and Toxicity
This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper safety measures should be adhered to when handling this compound in laboratory settings.
Q & A
Q. Basic
- Spectroscopic analysis :
- Mass spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 248.01 for C₈H₈ClNO₃S) .
Q. Advanced
- X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the methylcarbamoyl group on sulfonyl chloride reactivity .
- Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., decomposition onset >150°C) .
What are the primary applications of this compound in medicinal chemistry research?
Q. Basic
Q. Advanced
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens) at the benzene ring to enhance binding affinity to target enzymes .
- Click chemistry : Functionalize via sulfonamide coupling for bioconjugation in drug delivery systems .
How can researchers mitigate risks associated with handling this compound?
Q. Basic
Q. Advanced
- Waste management : Neutralize residual compound with 10% sodium bicarbonate before disposal to prevent sulfonic acid formation .
- Stability monitoring : Store under argon at –20°C; periodic FTIR checks detect hydrolytic degradation (e.g., loss of S=O peaks) .
How should researchers address contradictions in reported synthetic yields or purity?
Q. Basic
Q. Advanced
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., solvent polarity, reaction time) affecting yield .
- Cross-lab validation : Collaborate with external labs to verify reproducibility under standardized conditions .
How does the methylcarbamoyl group influence the compound’s reactivity compared to other benzenesulfonyl chlorides?
Q. Basic
- Electron-withdrawing effect : The methylcarbamoyl group reduces electrophilicity at the sulfur center, slowing nucleophilic substitution compared to unsubstituted benzenesulfonyl chlorides .
- Steric hindrance : The substituent’s orientation may block access to the sulfonyl chloride group, requiring elevated temperatures for reactions with bulky nucleophiles .
Q. Advanced
- Computational modeling : DFT studies reveal partial positive charge distribution on sulfur (Δδ ~+0.25 e⁻) due to resonance effects from the amide group .
- Comparative kinetics : Rate constants for hydrolysis are 2–3 orders of magnitude lower than 4-methylbenzenesulfonyl chloride .
What strategies are recommended for long-term storage to maintain stability?
Q. Basic
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
